N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine
Description
({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is an aromatic amine compound. It features a complex structure with both fluorophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C18H22FNO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22FNO2/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19/h4-10,13,20H,11-12H2,1-3H3 |
InChI Key |
DALRDKHQOQMEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE typically involves multiple steps, including the formation of the fluorophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its aromatic structure makes it a candidate for binding studies with proteins and enzymes.
Medicine
In medicine, ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
2-[[2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenol: This compound shares a similar structure but differs in the position of the methoxy group.
2,6-Difluorophenoxy-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: Another compound with fluorophenyl groups, used in different applications.
Uniqueness
({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(ISOPROPYL)AMINE is unique due to its specific combination of fluorophenyl and methoxyphenyl groups. This combination provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
